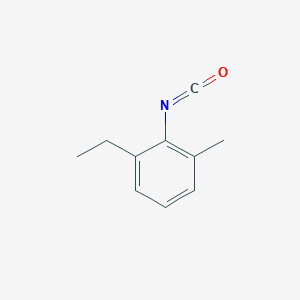

2-Ethyl-6-methylphenyl isocyanate

Description

Overview of Aryl Isocyanates as Reactive Intermediates

The isocyanate functional group (–N=C=O) is electronically unique, featuring a carbon atom that is highly susceptible to nucleophilic attack. nih.gov This inherent reactivity allows aryl isocyanates to participate in a diverse range of chemical transformations, forming stable bonds with a variety of functional groups. rsc.org They are key building blocks in the synthesis of ureas, carbamates, and other nitrogen-containing compounds. rsc.org The aromatic ring in aryl isocyanates influences their reactivity through electronic and steric effects, allowing for fine-tuning of their chemical behavior. researchgate.net

Significance of Aromatic Isocyanate Structures in Synthetic and Polymer Chemistry

In the realm of polymer chemistry, aromatic isocyanates are indispensable for the production of polyurethanes, a versatile class of polymers with applications ranging from flexible foams to rigid insulation and high-performance coatings. researchgate.nettaylorandfrancis.comwikipedia.org The structure of the aromatic isocyanate directly impacts the properties of the resulting polymer, such as its mechanical strength, thermal stability, and resistance to UV degradation. pflaumer.com For instance, aromatic isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) are widely used due to their cost-effectiveness and ability to impart excellent mechanical properties to coatings. pflaumer.compcimag.com However, their susceptibility to yellowing upon UV exposure limits their use in outdoor applications. pflaumer.com This has spurred research into alternative isocyanate structures.

Positioning 2-Ethyl-6-methylphenyl Isocyanate within the Broader Context of Substituted Phenyl Isocyanates

This compound, also known as 1-ethyl-2-isocyanato-3-methylbenzene, is a member of the substituted phenyl isocyanate family. sigmaaldrich.com Its structure is distinguished by the presence of both an ethyl and a methyl group on the phenyl ring, positioned ortho to the isocyanate functionality. This specific substitution pattern is expected to influence its reactivity and the properties of polymers derived from it. The steric hindrance provided by the ethyl and methyl groups can modulate the reaction rates with nucleophiles and may enhance the stability of the resulting polymers.

Below is a table detailing some of the key properties of this compound:

| Property | Value |

| CAS Number | 75746-71-3 |

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.20 g/mol |

| Boiling Point | 84-85 °C/5 mmHg |

| Density | 1.034 g/mL at 25 °C |

| Refractive Index | n20/D 1.532 |

| Flash Point | 96 °C (closed cup) |

The data in this table is sourced from chemical suppliers and databases. sigmaaldrich.com

Current Research Trends and Future Directions for Specialized Isocyanate Derivatives

The global isocyanate market is projected to experience significant growth, driven by increasing demand from the construction and automotive industries. mordorintelligence.comdatabridgemarketresearch.com A prominent trend in the field is the development of bio-based and more sustainable isocyanates to address environmental concerns associated with traditional, fossil-fuel-derived isocyanates. rsc.orgmarketresearchfuture.comresearchgate.net Researchers are exploring the use of renewable feedstocks and phosgene-free synthesis routes. marketresearchfuture.com Furthermore, there is a growing interest in creating specialized isocyanate derivatives with unique functionalities to meet the demands of advanced applications, such as in the development of novel materials for electronics and healthcare. nih.govdatabridgemarketresearch.com The development of such specialized isocyanates often involves the strategic placement of various substituent groups on the aromatic ring to precisely control the compound's reactivity and the final properties of the derived materials.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-isocyanato-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-9-6-4-5-8(2)10(9)11-7-12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAVXDRFOILNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371368 | |

| Record name | 2-Ethyl-6-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75746-71-3 | |

| Record name | 2-Ethyl-6-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-6-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Ethyl 6 Methylphenyl Isocyanate

Precursor Synthesis and Derivatization Strategies

Table 1: Physical and Chemical Properties of 2-Ethyl-6-methylaniline (B166961)

| Property | Value |

|---|---|

| CAS Number | 24549-06-2 |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol nih.gov |

| Boiling Point | 231 °C sigmaaldrich.com |

| Melting Point | -33 °C chemsrc.com |

| Density | 0.969 g/mL at 25 °C nih.gov |

| Appearance | Clear liquid nih.gov |

This interactive table is based on data from various chemical databases.

The industrial production of 2-ethyl-6-methylaniline is a cornerstone for obtaining the final isocyanate product. This intermediate is a key component in the synthesis of certain herbicides and other organic compounds. google.com

The synthesis of 2-ethyl-6-methylaniline is typically achieved through the ortho-alkylation of an aniline (B41778) derivative with ethylene. google.comgoogleapis.com This electrophilic aromatic substitution reaction is a direct and efficient method for introducing the ethyl group onto the aromatic ring.

One prominent industrial method involves the reaction of o-toluidine (B26562) with ethene at high temperatures (250-350 °C) and pressures (3.8-5.6 MPa) using a triethyl aluminum catalyst. google.com This process facilitates the selective addition of an ethyl group at the position ortho to the amino group, yielding 2-ethyl-6-methylaniline. google.com An alternative, yet similar, process utilizes an aluminum o-methyl-anilide catalyst, prepared by reacting o-toluidine with aluminum turnings. googleapis.com

Another approach to forming aniline derivatives involves the photocatalytic amination of benzene (B151609) and its substituted counterparts. researchgate.net This method uses a platinum-loaded titanium oxide photocatalyst to oxidize ammonia (B1221849) into an amide radical (•NH₂). This radical then attacks the aromatic ring, leading to the formation of an aniline after hydrogen abstraction. researchgate.net While not a primary industrial route for this specific compound, it represents a modern approach to C-N bond formation on aromatic rings. The regioselectivity of this reaction is influenced by the substrate's orientation on the catalyst surface, with ortho-isomers being preferentially produced for many monosubstituted benzenes. researchgate.net

While 2-ethyl-6-methylaniline itself is not chiral, the principles of stereoselective synthesis are highly relevant for creating related, optically active aniline derivatives, which are valuable in medicinal chemistry and materials science. acs.org

Several advanced methodologies exist for the stereoselective synthesis of chiral amines and anilines:

Zirconium-Mediated Reduction : A highly chemo- and stereoselective reduction of sulfinyl ketimines can be achieved using a zirconocene (B1252598) hydride. acs.org This method is tolerant of a wide range of functional groups, including anilines and phenols, and proceeds through a cyclic half-chair transition state to deliver high selectivity. acs.org

Radical-Tandem Reactions : Simple alkyl derivatives of aniline can undergo stereoselective radical tandem reactions with chiral furanones, initiated by photochemical-induced electron transfer, to produce functionalized aniline derivatives in high yields. rsc.org

Stereoselective Haloamination : Catalytic haloamination provides an effective route for the regio- and stereoselective bifunctionalization of olefins with both an amine and a halogen group. mdpi.com For instance, the enantioselective bromoamination of allyl anilines using NBS and a BINAP(S) catalyst can produce chiral 2-bromomethyl indolines with excellent enantioselectivity. mdpi.com

These methods highlight the sophisticated strategies available to control stereochemistry in the synthesis of complex aniline derivatives, which could be adapted for precursors requiring specific stereoisomers.

Once 2-ethyl-6-methylaniline is obtained, it is converted into the corresponding isocyanate. This conversion is dominated by two main strategies: the traditional phosgenation route and more modern, "greener" non-phosgenation routes. acs.org

Table 2: Physical and Chemical Properties of 2-Ethyl-6-methylphenyl Isocyanate

| Property | Value |

|---|---|

| CAS Number | 75746-71-3 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol sigmaaldrich.com |

| Boiling Point | 84-85 °C at 5 mmHg sigmaaldrich.com |

| Density | 1.034 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.532 sigmaaldrich.com |

This interactive table is based on data from various chemical databases.

Phosgenation Routes: The most established industrial method for producing isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). nih.govgoogle.com This process is highly efficient but involves the use of extremely toxic phosgene gas. The reaction can be carried out in either the liquid or gas phase. nih.gov

Liquid Phase Phosgenation : This involves the direct reaction of 2-ethyl-6-methylaniline with phosgene in an inert solvent. The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermally decomposed to yield the isocyanate and two equivalents of hydrogen chloride. google.com

Gas Phase Phosgenation : In this process, the vaporized aniline and gaseous phosgene are reacted at high temperatures (200–600 °C). nih.gov This method is often used for large-scale production of major isocyanates like MDI and TDI. nih.gov

Non-Phosgenation Routes: Due to the significant hazards associated with phosgene, considerable research has been dedicated to developing phosgene-free synthetic routes. acs.orgdigitellinc.com These methods often involve two main steps: the synthesis of a carbamate (B1207046) precursor followed by its thermal decomposition to the isocyanate. acs.org

Dimethyl Carbonate (DMC) Method : 2-ethyl-6-methylaniline can be reacted with dimethyl carbonate, often in the presence of a catalyst, to form the corresponding methyl carbamate. researchgate.netresearchgate.net This carbamate is then heated to induce thermal decomposition, yielding this compound and methanol. researchgate.net

Urea (B33335) Method : This route uses urea, alcohol, and the amine as raw materials to synthesize a carbamate, which is subsequently decomposed to the isocyanate. acs.orgnih.gov The byproducts, alcohol and ammonia, can be recycled, making this a potentially "zero emission" process. acs.orgnih.gov

Reductive Carbonylation : This approach involves the direct reaction of the corresponding nitro compound (1-ethyl-2-methyl-3-nitrobenzene) with carbon monoxide. nih.govdigitellinc.com While this is a concise route, it often requires high pressures and expensive catalysts, and its mechanism is complex. digitellinc.com

Table 3: Comparison of Synthetic Routes to Isocyanates

| Route | Reactants | Key Features | Byproducts |

|---|---|---|---|

| Phosgenation | Amine, Phosgene (COCl₂) | Traditional, high yield, highly toxic reagent | HCl google.com |

| Dimethyl Carbonate | Amine, Dimethyl Carbonate | Phosgene-free, two-step (carbamate formation and decomposition) | Methanol researchgate.net |

| Urea Method | Amine, Urea, Alcohol | Phosgene-free, potential for "zero emission" | Alcohol, NH₃ acs.orgnih.gov |

| Reductive Carbonylation | Nitro Compound, CO | Direct, phosgene-free, often requires harsh conditions | CO₂ nih.gov |

This interactive table summarizes key aspects of different synthetic pathways.

Beyond the main industrial routes, other chemical transformations can generate the isocyanate functional group. These methods are valuable in laboratory-scale synthesis and for specific applications. organic-chemistry.org

Curtius Rearrangement : This reaction involves the thermal or photochemical rearrangement of an acyl azide, derived from a carboxylic acid, to produce an isocyanate. organic-chemistry.org For this specific compound, it would start from 2-ethyl-6-methylbenzoic acid.

Lossen Rearrangement : A similar rearrangement occurs with a hydroxamic acid derivative (often an O-acyl, O-sulfonyl, or O-phosphinyl derivative), which rearranges upon heating or treatment with a base to form an isocyanate. organic-chemistry.org

Oxidation of Isonitriles : Isonitriles (or isocyanides) can be oxidized to isocyanates using reagents like dimethyl sulfoxide (B87167) (DMSO) catalyzed by trifluoroacetic anhydride (B1165640). organic-chemistry.org

Dehydration of Carbamic Acids : Carbamic acids, formed in situ from the reaction of an amine with carbon dioxide, can be dehydrated using activating agents like those used in Swern oxidations to yield an isocyanate. scholaris.ca

Synthesis of 2-Ethyl-6-methylaniline as a Key Precursor

Reaction Mechanisms Involving the Isocyanate Group

The isocyanate group (–N=C=O) is a heterocumulene characterized by a highly electrophilic central carbon atom. This makes it very susceptible to nucleophilic attack, which is the basis for its most important reactions.

The primary reaction mechanism is nucleophilic addition across the C=N double bond. Common nucleophiles include:

Alcohols : React with the isocyanate to form carbamates (urethanes). This is the foundational reaction for the production of polyurethanes, where a diol or polyol reacts with a diisocyanate.

Amines : React with the isocyanate to form ureas. This reaction is generally faster than the reaction with alcohols.

Water : Adds to the isocyanate to form an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation (loses CO₂) to yield the primary amine from which the isocyanate was originally formed. scholaris.ca This reaction is often a competing side reaction in polyurethane synthesis if moisture is present.

The reactivity of the isocyanate group in this compound is sterically hindered by the presence of the ortho-ethyl and ortho-methyl groups. This steric hindrance can decrease the reaction rate compared to less substituted aromatic isocyanates like phenyl isocyanate. This property is sometimes exploited to control reactivity in certain applications. For example, 2-ethyl-6-methylaniline is a key intermediate in the synthesis of the herbicide Metolachlor, where the aniline is reacted with chloroacetyl chloride. google.com

Nucleophilic Addition Reactions with this compound

The isocyanate group is highly electrophilic and readily undergoes nucleophilic addition reactions. For this compound, the steric bulk of the ortho substituents can affect the rate of these reactions compared to less hindered isocyanates. tri-iso.comnih.gov

Carbamate Formation Reactions

The reaction of isocyanates with alcohols or phenols yields carbamates (urethanes). This reaction is of significant industrial importance for the production of polyurethanes. The reaction of this compound with an alcohol (R'-OH) would proceed via the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the isocyanate group.

General Reaction Scheme for Carbamate Formation:

A variety of carbamates can be synthesized from isocyanates, and these reactions are often carried out under mild conditions. google.com The reaction of amines with carbon dioxide in the presence of a dehydrating agent can generate isocyanates in situ, which are then trapped by alcohols to form carbamates. acs.org

Table 1: Examples of Carbamate Synthesis from Isocyanates (General)

| Isocyanate Reactant | Alcohol/Phenol Reactant | Catalyst/Conditions | Product Type | Reference |

| Aryl Isocyanate | Primary Alcohol | Typically no catalyst needed, or mild base | N-Aryl Carbamate | google.com |

| Aryl Isocyanate | Phenol | Base catalyst (e.g., tertiary amine) | O-Aryl N-Aryl Carbamate | nih.gov |

| Alkyl Isocyanate | Secondary Alcohol | Organotin catalyst (e.g., DBTDL) | N-Alkyl Carbamate | rsc.org |

Urea Formation Reactions

The reaction between an isocyanate and an amine produces a urea derivative. This is a highly efficient and common reaction in organic synthesis. The reaction of this compound with a primary or secondary amine (R'R''NH) would lead to the formation of a substituted urea.

The steric hindrance of this compound can be a factor in the reaction rate, particularly with bulky amines. tri-iso.com However, the high nucleophilicity of most amines ensures that the reaction generally proceeds to completion. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature and does not usually require a catalyst. nih.gov The formation of ureas from isocyanates is a key step in the synthesis of various biologically active molecules. asianpubs.org

General Reaction Scheme for Urea Formation:

Hindered ureas themselves can act as masked isocyanates, dissociating under certain conditions to release the isocyanate for subsequent reactions. nih.gov The synthesis of unsymmetrical ureas can be achieved by reacting an amine with an isocyanate surrogate, such as a 3-substituted dioxazolone, which generates the isocyanate in situ. tandfonline.com

Table 2: Synthesis of Diaryl Urea Derivatives from Aryl Isocyanates

| Aryl Isocyanate | Aryl Amine | Solvent | Temperature | Yield | Reference |

| 4-Bromophenyl isocyanate | 4-Aminophenoxy-N-methylpyridine-2-carboxamide | Acetone | Room Temp. | 85% | asianpubs.org |

| 2-Chloro-6-methylphenyl isocyanate | 4-Aminophenoxy-N-methylpyridine-2-carboxamide | Acetone | Room Temp. | 82% | asianpubs.org |

| 2,6-Dimethylphenyl isocyanate | 4-Aminophenoxy-N-methylpyridine-2-carboxamide | Acetone | Room Temp. | 88% | asianpubs.org |

Hydantoin (B18101) Derivatives from Isocyanate Adducts

Hydantoins are five-membered heterocyclic compounds that can be synthesized from isocyanates. A common method involves the reaction of an isocyanate with an α-amino acid ester. This proceeds through the formation of a urea intermediate which then undergoes intramolecular cyclization to form the hydantoin ring. nih.gov

For this compound, the reaction with an α-amino acid ester would yield an N-substituted urea. Subsequent cyclization, which can be promoted by heat or a catalyst, would lead to the formation of a hydantoin with the 2-ethyl-6-methylphenyl group at the N-3 position. The steric hindrance of the isocyanate may influence the rate of both the initial urea formation and the subsequent cyclization step.

Another pathway to hydantoins involves the reaction of an isocyanate with an amidic acid, which can be formed from the reaction of an anhydride with an amine. google.com

General Synthesis of Hydantoins from Isocyanates:

Urea Formation: R-NCO + H₂N-CHR'-COOR'' → R-NH-CO-NH-CHR'-COOR''

Cyclization: R-NH-CO-NH-CHR'-COOR'' → Hydantoin + R''OH

Cycloaddition Reactions

Isocyanates can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. The electron-withdrawing nature of the isocyanate group makes the C=N and C=O double bonds susceptible to attack.

A well-known example is the Diels-Alder reaction, where an isocyanate can act as a dienophile, reacting with a conjugated diene. wikipedia.org In the case of this compound, the C=N bond could react with a diene to form a six-membered heterocyclic ring. Hetero-Diels-Alder reactions involving isocyanates are valuable for the synthesis of various nitrogen- and oxygen-containing heterocycles. wikipedia.org

Isocyanates can also undergo [2+2] cycloaddition reactions. For instance, the reaction of phenyl isocyanate with a phosphagermaallene results in a [2+2] cycloaddition involving the Ge=C and C=O bonds. usm.edu It is plausible that this compound could undergo similar cycloaddition reactions, although the steric hindrance might necessitate more forcing reaction conditions. Furthermore, isocyanates can react with nitrones in a 1,3-dipolar cycloaddition to form 1,2,4-oxadiazolidin-5-ones. uludag.edu.tr

Trimerization and Oligomerization Phenomena

Under certain conditions, particularly in the presence of specific catalysts, isocyanates can undergo trimerization to form highly stable, six-membered isocyanurate rings (1,3,5-triazine-2,4,6-triones). This reaction is crucial in the polyurethane industry to produce polyisocyanurate (PIR) foams with enhanced thermal stability and fire resistance.

The trimerization of this compound would lead to the formation of 1,3,5-tris(2-ethyl-6-methylphenyl)isocyanurate. A variety of catalysts are known to promote isocyanate trimerization, including tertiary amines, alkali metal carboxylates, and certain organometallic compounds. The steric hindrance of the 2-ethyl-6-methylphenyl group would likely influence the choice of catalyst and reaction conditions.

Isocyanates can also form dimers, specifically uretdiones (1,3-diazetidine-2,4-diones), through a [2+2] cycloaddition of two isocyanate molecules. researchgate.net The formation of dimers versus trimers can often be controlled by the choice of catalyst and reaction conditions.

Polymerization Characteristics and Control

Isocyanates can be polymerized to form polyisocyanates, which are rigid-rod polymers with helical conformations. The polymerization of isocyanates is typically initiated by anionic or organometallic catalysts. For a sterically hindered aromatic isocyanate like this compound, the polymerization behavior would be significantly influenced by the bulky ortho substituents. This steric hindrance can affect the rate of polymerization and the molecular weight of the resulting polymer.

In the context of polyurethane synthesis, diisocyanates are reacted with polyols in a step-growth polymerization. If a monoisocyanate like this compound is included in the reaction mixture, it will act as a chain terminator, controlling the molecular weight of the resulting polyurethane.

The use of "blocked isocyanates" is a strategy to control the reactivity of the isocyanate group. usm.edu The isocyanate is reacted with a blocking agent (e.g., a phenol, oxime, or caprolactam) to form a thermally reversible adduct. This allows for the formulation of stable one-component systems that can be cured by heating, which regenerates the reactive isocyanate group to initiate polymerization or cross-linking. rsc.orgusm.edu This approach could be particularly useful for a reactive species like this compound to control its reaction with polyols or other nucleophiles. nih.gov

Formation of Polycarbodiimides

A key reaction of isocyanates, including sterically hindered aromatic isocyanates like this compound, is their conversion to polycarbodiimides with the elimination of carbon dioxide. This polymerization reaction is of significant industrial importance for the production of specialty polymers. The formation of the carbodiimide (B86325) linkage (-N=C=N-) is typically achieved through the use of specific catalysts at elevated temperatures. acs.orgresearchgate.net

The reaction is understood to proceed through a series of steps initiated by the catalyst. While specific studies on this compound are limited, research on other aromatic isocyanates shows that the reaction rate and polymer properties are highly dependent on the catalyst and reaction conditions. acs.orgmdpi.com The steric hindrance provided by the ortho-ethyl and -methyl groups in this compound would be expected to influence the rate of polymerization and the final molecular weight of the resulting polycarbodiimide.

Impact of Catalysts on Polymerization

The catalytic conversion of isocyanates to carbodiimides is crucial for achieving efficient and controlled polymerization. A variety of catalysts have been shown to be effective, with organometallic compounds and phosphine (B1218219) oxides being particularly noteworthy. acs.orgresearchgate.net

Phospholene oxides have been identified as highly effective catalysts for the formation of carbodiimides from isocyanates. acs.orgscite.ai The proposed mechanism involves the initial reaction of the catalyst with an isocyanate molecule. This is followed by a reaction with a second isocyanate molecule to form an intermediate which then decomposes to the carbodiimide and regenerates the catalyst, with the evolution of carbon dioxide. acs.orgmdpi.com

Organometallic catalysts, including those based on iron and manganese, have also been demonstrated to catalyze the conversion of isocyanates to carbodiimides. researchgate.net The electronic nature of the substituents on the aromatic ring of the isocyanate can influence the reaction, although in some systems, the effect is not significant. researchgate.net For this compound, the electron-donating nature of the alkyl groups would likely influence its reactivity in these catalytic systems.

Table 2: Examples of Catalyst Types for Carbodiimide Formation from Isocyanates

| Catalyst Type | Example | Reference |

| Phosphine Oxides | 3-Methyl-1-ethyl-3-phospholene-1-oxide | acs.orgmdpi.com |

| Organometallic (Iron) | [(C₅H₅)Fe(CO)₂]₂ | researchgate.net |

| Organometallic (Manganese) | MeCpMn(CO)₃ | researchgate.net |

Investigation of Reaction Kinetics and Thermodynamics

The kinetics of reactions involving isocyanates are highly dependent on the structure of the isocyanate and the reacting partner. The steric hindrance in this compound, due to the ortho-alkyl groups, is expected to play a significant role in its reaction rates.

Studies on other sterically hindered aromatic isocyanates have shown that the rate of reaction is generally lower than that of less hindered isocyanates like phenyl isocyanate. For instance, the reaction of diisocyanates with alcohols is influenced by the position and nature of the substituents on the aromatic ring. researchgate.net

Thermodynamically, the polymerization of monomers is typically characterized by a negative enthalpy change (exothermic) and a negative entropy change. libretexts.org The conversion of isocyanates to polycarbodiimides is an equilibrium process, and the ceiling temperature (the temperature above which polymerization is thermodynamically unfavorable) is an important consideration. libretexts.org The activation energy for carbodiimide formation from phenyl isocyanate using a phospholene oxide catalyst has been determined to be approximately 12.4 kcal/mol (51.9 kJ/mol). mdpi.com It is reasonable to assume a similar activation energy range for this compound under similar catalytic conditions, although the steric effects may introduce some variation.

Catalysis in this compound Reactions

As discussed in the context of polycarbodiimide formation, catalysis is central to controlling the reactions of this compound. The choice of catalyst can direct the reaction towards specific products and influence the reaction rate and yield.

In the formation of carbodiimides, phospholene oxide catalysts have been shown to be particularly effective. acs.orgmdpi.com The mechanism is believed to involve a direct interaction between the catalyst and the isocyanate. For other isocyanate reactions, such as the formation of urethanes through reaction with alcohols, a different set of catalysts, such as organotin compounds or tertiary amines, are commonly employed. The steric hindrance of this compound would likely necessitate more forcing reaction conditions or highly active catalysts to achieve reasonable reaction rates. The specific selection of a catalyst would be tailored to the desired reaction pathway and product.

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are fundamental techniques for identifying the functional groups present in a molecule. The most characteristic feature in the IR spectrum of an isocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which typically appears in the region of 2280–2240 cm⁻¹. spectroscopyonline.com This peak's intensity and unique position in a relatively uncongested part of the spectrum make it a clear indicator of the presence of the isocyanate functionality. spectroscopyonline.com

Other expected absorptions for 2-Ethyl-6-methylphenyl isocyanate would include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H stretching: From the ethyl and methyl groups, appearing in the range of 2850–2960 cm⁻¹. libretexts.orglibretexts.org

Aromatic C=C stretching: Bands in the region of 1600-1400 cm⁻¹. vscht.cz

The following table summarizes the characteristic IR absorption regions for the functional groups in this compound:

| Functional Group | Absorption Region (cm⁻¹) | Vibration Type |

| Isocyanate (-N=C=O) | 2280 - 2240 | Asymmetric Stretch |

| Aromatic C-H | > 3000 | Stretch |

| Aliphatic C-H | 2850 - 2960 | Stretch |

| Aromatic C=C | 1600 - 1400 | Stretch |

This table is based on general spectroscopic principles and data for related compounds. spectroscopyonline.comvscht.czlibretexts.orglibretexts.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound. Electron ionization (EI) is a common technique where the molecule is bombarded with electrons, causing it to ionize and fragment. The resulting mass spectrum shows the molecular ion peak ([M]⁺) and various fragment ions, which can provide structural information. For phenyl isocyanate, a related compound, the molecular ion peak is observed at m/z 119. massbank.eu For this compound (C₁₀H₁₁NO), the expected exact mass of the molecular ion would be approximately 161.0841 g/mol . uni.lu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions.

In addition to direct analysis, MS is often coupled with chromatographic techniques for the analysis of complex mixtures. For instance, in the study of isocyanate reactions, MS can identify adducts formed with biomolecules like glutathione (B108866). nih.gov The predicted collision cross section (CCS) values for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, can be calculated and used for identification in ion mobility-mass spectrometry. uni.lu

The table below shows the predicted m/z values for different adducts of this compound that could be observed in a mass spectrum. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 162.09134 |

| [M+Na]⁺ | 184.07328 |

| [M-H]⁻ | 160.07678 |

| [M+NH₄]⁺ | 179.11788 |

| [M+K]⁺ | 200.04722 |

Data sourced from PubChemLite. uni.lu

Chromatographic Separations in Isocyanate Research

Chromatographic techniques are essential for separating this compound from complex matrices, such as reaction mixtures or environmental samples, prior to its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of isocyanate research, GC-MS can be used to identify and quantify residual monomers or volatile degradation products. nih.gov For the analysis of isocyanates, a derivatization step is often necessary to improve their thermal stability and chromatographic behavior. mdpi.com For example, diamines, which are hydrolysis products of diisocyanates, can be derivatized before GC-MS analysis. mdpi.com The use of commercial libraries of mass spectra aids in the identification of unknown compounds, although non-intentionally added substances (NIAS) may not be present in these databases. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile and Derivatized Analytes

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with techniques like Ultra-Performance Liquid Chromatography (UPLC-MS/MS), is a highly sensitive and selective method for the analysis of non-volatile and thermally labile compounds, including isocyanates and their derivatives. nih.gov Isocyanates are highly reactive and are often derivatized to form stable products for analysis. diva-portal.orgepa.gov Common derivatizing agents include di-n-butylamine (DBA) and 1-(2-methoxyphenyl)piperazine (B120316) (MOPP). diva-portal.org

In biological monitoring studies, LC-MS/MS is used to determine biomarkers of isocyanate exposure in urine, such as the corresponding amines released after hydrolysis. nih.gov Derivatization of these amines, for example with acetic anhydride (B1165640), can enhance chromatographic retention and signal intensity. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is crucial for identifying compounds in complex matrices by monitoring specific precursor-to-product ion transitions. irsst.qc.ca This technique has been successfully applied to the analysis of various isocyanates and their metabolites. nih.govirsst.qc.ca

The integration of derivatization with LC-MS enhances the capabilities of the analysis, allowing for the determination of trace levels of isocyanates and their adducts in various samples. researchgate.net

Application of Derivatization Techniques for Enhanced Analysis

Derivatization is a critical step in the analysis of isocyanates, including this compound. The primary goal is to transform the analyte into a more suitable form for analysis, typically by eliminating polar functional groups to increase volatility for Gas Chromatography (GC) or by introducing a chromophore or fluorophore for enhanced detection in High-Performance Liquid Chromatography (HPLC). rsc.orgyoutube.com The reaction involves a nucleophilic agent that attacks the electrophilic carbon of the isocyanate group.

Common derivatizing agents for isocyanates are amines or alcohols. rsc.org For instance, reagents like 1-(2-Methoxyphenyl)piperazine (MOP), 1-(2-pyridyl)piperazine, and di-n-butylamine (DBA) react with the isocyanate to form stable urea (B33335) derivatives. diva-portal.orgnih.govepa.gov These derivatives are then typically analyzed using HPLC coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors. diva-portal.orgresearchgate.net The choice of derivatizing agent is crucial as it influences the stability of the resulting product and the sensitivity of the detection method. rsc.org For example, fluorescent derivatizing agents can significantly improve detection limits. rsc.org

The general advantages of employing derivatization for the analysis of this compound are summarized below.

| Advantage of Derivatization | Description | Relevant Analytical Techniques |

| Analyte Stabilization | The highly reactive isocyanate group is converted into a stable derivative (e.g., urea or carbamate), preventing degradation or reaction with other sample components during analysis. rsc.org | HPLC, GC, Capillary Zone Electrophoresis (CZE) |

| Enhanced Detector Response | The derivatizing agent can introduce a functionality (e.g., a UV-absorbing chromophore or a fluorophore) that significantly increases the signal response, leading to lower detection limits. rsc.org | HPLC-UV, HPLC-Fluorescence |

| Improved Chromatography | Derivatization can improve the chromatographic properties of the analyte, such as retention time and peak shape, by modifying its polarity and volatility. youtube.com | GC-MS, HPLC-MS |

Quantitative Analytical Procedures for Research Samples

Quantitative analysis of this compound, following derivatization, is most commonly performed using liquid chromatography. rsc.org HPLC coupled with UV or tandem mass spectrometry (MS/MS) detectors provides the high sensitivity and selectivity required for complex research samples. nih.govresearchgate.net

The general procedure involves several key steps:

Sample Collection & Derivatization: The isocyanate in the sample matrix (e.g., air, solvent, or extraction solution) is collected and immediately reacted with a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (MOP), to form a stable urea derivative. nih.govresearchgate.net

Sample Preparation: The derivatized sample is then prepared for analysis. This may involve solvent extraction, concentration by evaporation (e.g., using a rotary evaporator or a stream of nitrogen), and re-dissolving the residue in a suitable solvent compatible with the HPLC mobile phase, such as acetonitrile. epa.govepa.gov

Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase column is typically used to separate the derivative from other components in the sample matrix. rsc.org

Detection and Quantification: The concentration of the derivative is measured using a detector. A UV detector is common, but for higher selectivity and lower detection limits, an MS or MS/MS detector is preferred. nih.govresearchgate.net Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standards of the derivatized isocyanate. researchgate.netepa.gov

While specific method validation data for this compound is not widely published, the performance of these analytical procedures has been well-documented for analogous aromatic isocyanates like Toluene (B28343) Diisocyanate (TDI) and Methylene (B1212753) Diphenyl Diisocyanate (MDI). These established methods provide a strong framework for the quantitative determination of this compound.

The table below outlines typical performance parameters for the quantitative analysis of derivatized aromatic isocyanates using HPLC, which are indicative of the performance expected for this compound analysis.

| Parameter | Technique | Typical Value (for TDI/MDI) | Significance for Analysis |

| Limit of Detection (LOD) | HPLC-UV-MS | 0.002 - 0.011 µg/mL researchgate.net | Defines the lowest concentration of the analyte that can be reliably detected by the method. |

| Limit of Quantitation (LOQ) | HPLC-UV-MS | 0.006 - 0.037 µg/mL researchgate.net | Represents the lowest concentration that can be accurately and precisely quantified. |

| Recovery | HPLC-UV | ~80 - 103% researchgate.netresearchgate.net | Indicates the efficiency of the sample extraction and preparation process. |

| Repeatability (RSD) | HPLC | 2.98 - 4.51% researchgate.net | Measures the precision of the method under the same operating conditions over a short interval. |

| Correlation Coefficient (r²) | HPLC-MS/MS | > 0.99 nih.gov | Shows the linearity of the calibration curve, indicating a direct relationship between detector response and concentration. |

Applications and Advanced Materials Research

Role in Polymer Science and Polyurethane Chemistry

The sterically hindered nature of 2-Ethyl-6-methylphenyl isocyanate influences its reactivity and the properties of the resulting polymers, making it a valuable component in the formulation of advanced materials.

Polyurethanes are a class of polymers formed by the reaction of a di- or polyisocyanate with a polyol. l-i.co.uk While common isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) dominate the market, specialty isocyanates such as this compound are employed to create polymers with tailored characteristics. l-i.co.uk

The formation of polyurethanes from this compound follows the general condensation polymerization mechanism. l-i.co.uk However, the ethyl and methyl groups ortho to the isocyanate group introduce steric hindrance, which can modulate the reaction rate and influence the final polymer architecture. This controlled reactivity is advantageous in the synthesis of polyurethane prepolymers. These are intermediate polymers with reactive isocyanate end-groups, designed for further reaction in their final application. google.com The viscosity of these prepolymers is a critical processing parameter, and compositions with viscosities under 8,000 cps at 25°C are often desired for ease of handling. google.com

The properties of polyurethanes derived from this compound can be fine-tuned by the choice of polyol and other additives, leading to materials with specific hardness, flexibility, and thermal stability.

A significant application of isocyanates, including this compound, is in the synthesis of carbodiimides, which act as potent hydrolysis stabilizers for polyesters and polyurethanes. jchemrev.com Hydrolytic degradation, the process by which polymer chains are broken down by water, is a primary cause of material failure. jchemrev.com

The study of polymerization kinetics and mechanisms is crucial for designing novel materials with desired properties. The reaction rate of this compound with hydroxyl-containing compounds is influenced by several factors, including temperature, catalyst, and the steric and electronic nature of the reactants. l-i.co.uk The presence of the ortho-alkyl groups in this compound generally leads to a slower reaction rate compared to less hindered isocyanates. This can be advantageous in applications requiring a longer pot life or more controlled curing profile.

Understanding these kinetic aspects allows for the precise control of polymer chain growth, branching, and cross-linking, which in turn dictate the macroscopic properties of the final material, such as its mechanical strength, elasticity, and thermal resistance.

Synthetic Utility as a Building Block in Organic Synthesis

Beyond polymer chemistry, this compound is a valuable reagent in organic synthesis, serving as a precursor for a variety of complex molecules.

Isocyanates are reactive intermediates that can be transformed into a wide array of functional groups, making them useful in the synthesis of pharmacologically active compounds. For instance, isocyanates can be converted into ureas, carbamates, and other nitrogen-containing heterocycles that are common scaffolds in medicinal chemistry.

The 2-ethyl-6-methylphenyl moiety can be incorporated into drug candidates to modulate their lipophilicity, metabolic stability, and binding affinity to biological targets. For example, the related compound 2-Ethyl-6-methylaniline (B166961) has been used in studies related to the synthesis of N-(2-ethyl-6-methylphenyl)alanine (NEMPA) esters and in the investigation of the toxicity and lipophilicity of alkylanilines. chemicalbook.com This highlights the utility of the 2-ethyl-6-methylphenyl structural motif in the design of bioactive molecules.

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of related compounds (libraries) for high-throughput screening. The reactivity of the isocyanate group makes this compound an ideal building block for this purpose. It can be readily reacted with a diverse set of alcohols, amines, and other nucleophiles to generate a library of ureas, carbamates, and other derivatives. This approach allows for the efficient exploration of the chemical space around the 2-ethyl-6-methylphenyl scaffold in the search for new lead compounds in drug discovery and materials science. sigmaaldrich.com

Advanced Coatings, Adhesives, and Elastomer Formulations

The incorporation of this compound into polyurethane formulations can lead to materials with distinct characteristics compared to those synthesized from less sterically hindered or more common diisocyanates. The bulky substituents on the phenyl ring can affect the packing of polymer chains and the formation of hard and soft segment domains, which are crucial for the macroscopic properties of polyurethanes.

In the realm of advanced coatings , the use of sterically hindered isocyanates like this compound can influence properties such as gloss, scratch resistance, and flexibility. While specific performance data for coatings formulated with this exact isocyanate is not extensively detailed in publicly available research, the principles of polyurethane chemistry suggest that the controlled reactivity imparted by the steric hindrance could allow for better control over the curing process. This can lead to more uniform network formation and potentially enhanced surface characteristics.

A general comparison of the mechanical properties of different polyurethane elastomers based on the isocyanate used is provided below. It is important to note that these are representative values and the specific performance of an elastomer formulated with this compound would require empirical testing.

| Isocyanate Type | Typical Tensile Strength (MPa) | Typical Elongation at Break (%) |

| Aromatic (e.g., MDI, TDI) | 20 - 50 | 400 - 800 |

| Aliphatic (e.g., HDI, IPDI) | 15 - 40 | 300 - 700 |

| Sterically Hindered Aromatic | Potentially tailored properties | Potentially tailored properties |

Materials Science Research for Tailored Properties

The primary focus of materials science research involving a unique monomer like this compound is the ability to tailor polymer properties through precise structural control. The steric hindrance offered by this compound is a key lever for researchers to manipulate reaction kinetics and polymer morphology.

The ethyl and methyl groups adjacent to the isocyanate group can moderate the reactivity of the -NCO group. This can be advantageous in processes where a delayed or controlled reaction is desirable, allowing for better processing and handling of the prepolymer. This controlled reactivity can also influence the final polymer architecture, potentially leading to a more ordered or specifically disordered arrangement of polymer chains.

Research in this area would focus on establishing structure-property relationships. For instance, by systematically varying the concentration of this compound in a copolymer system, researchers could study the impact on:

Glass Transition Temperature (Tg): The bulky side groups may restrict chain mobility, potentially leading to a higher Tg.

Crystallinity: The irregular structure introduced by the ethyl and methyl groups could disrupt chain packing and reduce crystallinity, leading to more amorphous and potentially more transparent materials.

Mechanical Properties: The balance between strength and flexibility could be finely tuned by controlling the hard segment domains formed by this isocyanate.

Toxicological Research and Health Risk Assessment Perspectives Excluding Dosage/administration

Mechanisms of Biological Interaction and Adduct Formation

Isocyanates, including 2-Ethyl-6-methylphenyl isocyanate, are characterized by their highly reactive isocyanate group (-NCO). osha.gov This reactivity is the primary driver of their toxicological effects, as it allows them to readily form covalent bonds with various biological molecules, particularly proteins.

Protein Adduction and Biomarker Development

The formation of protein adducts, where the isocyanate molecule attaches to a protein, is a key mechanism of toxicity. This process can alter the protein's structure and function, leading to a cascade of biological events. Research into protein adduction serves a dual purpose: it helps to elucidate the mechanisms of toxicity and provides a basis for developing biomarkers of exposure. By identifying specific proteins that are targeted by this compound, scientists can develop assays to detect these modified proteins in biological samples, such as blood or urine. These biomarkers can then be used to assess an individual's exposure level, even at low concentrations, and to monitor the effectiveness of control measures in the workplace. aioh.org.auresearchgate.net

Investigation of Metabolite Formation and Pathways

Once in the body, this compound undergoes metabolic processes that can lead to the formation of various metabolites. The study of these metabolic pathways is crucial for understanding the full toxicological profile of the compound. For many isocyanates, a common metabolic route involves hydrolysis to form the corresponding amine. aioh.org.au In the case of this compound, this would result in the formation of 2-ethyl-6-methylaniline (B166961). The identification and quantification of such metabolites in urine are frequently used as a method for biological monitoring of exposure. aioh.org.auresearchgate.net This approach provides an integrated measure of exposure from all routes, including inhalation and dermal contact. aioh.org.au

Immunological and Respiratory Sensitization Studies

A significant health concern associated with isocyanate exposure is sensitization, which can lead to severe allergic reactions. epa.govcanada.ca Both respiratory and dermal sensitization are well-documented for various isocyanates. industrialchemicals.gov.aucdc.gov

Respiratory Sensitization: Inhalation of isocyanates can lead to the development of occupational asthma, a serious and potentially irreversible condition. osha.govcanada.canih.gov The prevalence of isocyanate-induced asthma varies among exposed workers. nih.gov Once an individual is sensitized, even minute exposures can trigger an asthmatic response. cdc.gov

Dermal Sensitization: Skin contact with isocyanates can cause allergic contact dermatitis. industrialchemicals.gov.aucdc.gov Research suggests a potential link between dermal exposure and the subsequent development of respiratory sensitization. osha.gov

Studies in these areas often involve animal models and in vitro assays to understand the mechanisms by which isocyanates trigger an immune response. These investigations are vital for establishing safe exposure limits and for the development of preventative strategies.

Methodologies for Exposure Assessment in Research Settings

Accurate assessment of exposure to this compound is fundamental for both research and occupational health management. A variety of methods are employed to quantify exposure levels in the workplace. cdc.govnih.gov

Air Monitoring: This involves collecting air samples from the breathing zone of workers to measure the concentration of airborne isocyanates. researchgate.net The highly reactive nature of isocyanates presents challenges for sampling and analysis. aioh.org.au

Biological Monitoring: As previously mentioned, the analysis of urinary metabolites is a common and effective method for assessing total isocyanate exposure. aioh.org.auresearchgate.net This approach accounts for uptake through all routes and can evaluate the effectiveness of personal protective equipment. researchgate.net

Surface and Dermal Sampling: Wipe sampling of surfaces and skin can provide information on potential dermal exposure routes. nih.gov

The table below summarizes the different methodologies used for exposure assessment.

| Methodology | Description | Primary Application | Key Considerations |

| Air Monitoring | Collection and analysis of airborne isocyanate concentrations. | Assessing inhalation exposure risk. | The reactive nature of isocyanates requires specialized sampling and analytical techniques. aioh.org.au |

| Biological Monitoring | Measurement of isocyanate metabolites in biological samples (e.g., urine). aioh.org.au | Quantifying total systemic exposure from all routes (inhalation, dermal). aioh.org.auresearchgate.net | Provides an integrated measure of exposure and the effectiveness of controls. aioh.org.auresearchgate.net |

| Dermal and Surface Sampling | Wiping surfaces or skin to detect the presence of isocyanates. nih.gov | Identifying potential sources and routes of skin contact. nih.gov | Can indicate potential for dermal absorption. |

These methods are often used in combination to provide a comprehensive picture of worker exposure. nih.gov

Regulatory and Occupational Health Research Implications (General Principles)

Research on the toxicological effects of this compound has significant implications for regulatory agencies and occupational health practices. The findings from these studies inform the establishment of occupational exposure limits (OELs) designed to protect workers from the adverse health effects of isocyanates. canada.ca

Key principles guiding regulatory and occupational health research in this area include:

Hazard Identification: Characterizing the potential health effects of the substance. For isocyanates, this includes respiratory and dermal sensitization, as well as irritation. osha.govepa.govindustrialchemicals.gov.au

Exposure-Response Assessment: Determining the relationship between the level of exposure and the likelihood of adverse health effects.

Development of Control Strategies: Using research findings to recommend and implement effective control measures, such as engineering controls, administrative controls, and personal protective equipment. canada.ca

Continuous research is necessary to refine these principles and ensure that workers are adequately protected from the risks associated with this compound and other isocyanates.

Computational Chemistry and Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2-Ethyl-6-methylphenyl isocyanate. wavefun.com These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. This information is crucial for predicting the molecule's reactivity.

The isocyanate functional group (-N=C=O) is inherently reactive due to its electron-deficient carbon atom, making it susceptible to nucleophilic attack. researchgate.net DFT calculations on analogous aromatic isocyanates, such as phenyl isocyanate, show that the LUMO is primarily localized on the NCO group, confirming its role as the primary site for reaction with nucleophiles like alcohols or amines. nih.gov For this compound, the presence of electron-donating alkyl groups (ethyl and methyl) on the phenyl ring is expected to modulate the electronic properties of the isocyanate moiety. Quantum calculations can precisely quantify these effects, predicting changes in reactivity compared to unsubstituted phenyl isocyanate.

Theoretical reactivity descriptors, such as atomic charges and electrostatic potential at nuclei, can be calculated to build quantitative relationships between structure and reactivity. nih.gov These parameters help in rationalizing the reaction rates and mechanisms of substituted isocyanates.

Table 1: Illustrative Calculated Electronic Properties for a Model Aryl Isocyanate This table presents typical data obtained from DFT calculations on an aromatic isocyanate like phenyl isocyanate to illustrate the insights gained. Specific values for this compound would require dedicated calculations.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons; indicates electrophilic sites. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |

| NBO Charge on C (of NCO) | +0.55 e | Quantifies the electrophilicity of the isocyanate carbon atom. |

| NBO Charge on O (of NCO) | -0.45 e | Indicates a site for electrophilic attack or hydrogen bonding. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions in various environments. For this compound, which possesses rotational flexibility around the bonds connecting the substituents to the phenyl ring, MD simulations can map the potential energy surface to identify stable conformers.

Furthermore, MD simulations are essential for understanding the behavior of the compound in a condensed phase (liquid or solid). Using specialized force fields developed for isocyanates, such as the Transferable Potentials for Phase Equilibria (TraPPE), simulations can model vapor-liquid equilibria and other bulk properties. nsf.gov These simulations also provide a detailed picture of intermolecular interactions, such as π-π stacking between phenyl rings and dipole-dipole interactions involving the polar isocyanate groups, which govern the physical properties of the material. researchgate.net

Table 2: Illustrative Conformational Analysis Data for Substituted Phenyl Isocyanates This table demonstrates the type of information derived from conformational analysis. The values are hypothetical for this compound.

| Conformer Description | Dihedral Angle (°C-C-N=C) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Planar | 0 | 1.5 | 10 |

| Perpendicular | 90 | 0.0 | 75 |

| Intermediate | 45 | 0.8 | 15 |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a key methodology for elucidating the detailed mechanisms of chemical reactions. For isocyanates, this includes reactions like urethane (B1682113) formation (with alcohols), urea (B33335) formation (with amines), and dimerization. researchgate.netresearchgate.net Theoretical studies on the reaction of phenyl isocyanate with alcohols have shown that the process typically proceeds through the formation of a pre-reaction complex, followed by a concerted, asymmetric cyclic transition state. researchgate.netpleiades.online

For this compound, reaction pathway modeling can be used to:

Identify Intermediates and Transition States: By mapping the potential energy surface, all stationary points along a reaction coordinate, including reactants, intermediates, transition states, and products, can be located. researchgate.net

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which is directly related to the reaction rate. researchgate.net Computational models can predict how the ethyl and methyl substituents on the phenyl ring affect this barrier.

Evaluate Catalytic Effects: The mechanism of catalysis, for instance by tertiary amines in urethane formation, can be modeled to understand how the catalyst lowers the activation energy by stabilizing the transition state. researchgate.net

Studies on the dimerization of toluene (B28343) diisocyanates (TDI), which are structurally related to this compound, have used G3MP2B3 calculations to identify the most kinetically and thermodynamically favorable dimer structures, such as the formation of a diazetidine-2,4-dione ring. researchgate.net Similar computational protocols could be applied to predict the oligomerization behavior of this compound.

Table 3: Illustrative Calculated Energy Profile for the Reaction of Phenyl Isocyanate + Methanol Data adapted from studies on phenyl isocyanate to demonstrate the outputs of reaction pathway modeling. researchgate.net

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Phenyl Isocyanate + Methanol | 0.0 |

| Pre-reaction Complex | Hydrogen-bonded complex | -4.5 |

| Transition State (TS) | Cyclic, asymmetric structure | +25.0 |

| Product | Methyl Phenylcarbamate | -22.0 |

Structure-Activity Relationship (SAR) Studies for Isocyanate Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their physical properties or biological activity. cam.ac.uk For isocyanate derivatives, SAR can be used to understand how modifications to the molecular structure influence reactivity.

While specific SAR studies focused on this compound are not prevalent in public literature, the principles can be readily applied. A systematic study would involve synthesizing or computationally modeling a series of derivatives where the substituents on the phenyl ring are varied. For example, one could vary the length of the alkyl chain (e.g., methyl, ethyl, propyl) or its position on the ring and correlate these changes with the isocyanate's reactivity.

Computational chemistry plays a vital role in modern SAR, often termed Quantitative Structure-Activity Relationship (QSAR). nih.gov In this approach, calculated molecular descriptors serve as the basis for the correlation. For a series of substituted phenyl isocyanates, descriptors could include:

Electronic Descriptors: Hammett constants, calculated atomic charges (NBO, Hirshfeld), and electrostatic potentials. nih.gov

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the bulkiness of the substituents.

Lipophilic Descriptors: Calculated logP values.

By developing a QSAR model, one could predict the reactivity of novel isocyanate derivatives without the need for synthesis and experimental testing, accelerating the design of molecules with desired properties. nih.govnih.govub.edu

Table 4: Illustrative SAR for Reactivity of Substituted Phenyl Isocyanates This hypothetical table illustrates the principles of a SAR study, linking structural features to predicted reactivity.

| Derivative | Substituent(s) | Electronic Effect | Steric Hindrance | Predicted Relative Reactivity |

| Phenyl Isocyanate | None | Neutral | Low | 1.0 (Baseline) |

| 4-Nitrophenyl Isocyanate | 4-NO₂ | Electron-withdrawing | Low | > 1.0 |

| 4-Methoxyphenyl Isocyanate | 4-OCH₃ | Electron-donating | Low | < 1.0 |

| 2-Methylphenyl Isocyanate | 2-CH₃ | Electron-donating | Medium | < 1.0 |

| 2,6-Dimethylphenyl Isocyanate | 2,6-(CH₃)₂ | Electron-donating | High | << 1.0 |

| This compound | 2-C₂H₅, 6-CH₃ | Electron-donating | High | << 1.0 |

Q & A

Q. What are the standard analytical methods for quantifying 2-Ethyl-6-methylphenyl isocyanate in synthetic or environmental samples?

Methodological Answer: Two primary approaches are employed:

- Indirect GC Analysis : React the isocyanate with n-dibutylamine (n-DBA), followed by GC quantification of unreacted n-DBA. This method minimizes interference from moisture and amines, ensuring stability during analysis .

- Direct HPLC : Suitable for non-volatile derivatives, with a reporting limit of 0.02 µg. This method is recommended for complex matrices like coatings, where thermal degradation risks exist in GC .

Key Considerations:

- Use internal standards (e.g., deuterated analogs) to correct for matrix effects.

- For indirect methods, validate derivatization efficiency using spiked recovery experiments.

Q. How should researchers handle this compound to ensure safety and sample integrity?

Methodological Answer:

- Storage : Store in moisture-free, airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.

- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, respirators) to avoid dermal/respiratory exposure .

- Degradation Monitoring : Periodically test samples via FTIR or GC-MS to detect urea or amine byproducts from inadvertent hydrolysis.

Advanced Research Questions

Q. How can microreactor systems improve kinetic studies of this compound reactions?

Methodological Answer: Microreactors enable precise control of reaction parameters (temperature, residence time) for determining rate constants and activation energies. For example:

- Setup : Use a THF-alcohol solvent system in a continuous-flow microreactor. Monitor product formation via inline UV-Vis or offline GC .

- Data Interpretation : Calculate activation energy (Eₐ) using the Arrhenius equation. For analogous phenyl isocyanate reactions, Eₐ ranges are:

| Alcohol Type | Eₐ (kJ/mol) |

|---|---|

| Primary (e.g., 1-propanol) | 30–48 |

| Secondary (e.g., 2-butanol) | 41–52 |

| Note: Adjust parameters for steric effects of the 2-ethyl-6-methyl substituent . |

Q. What strategies resolve discrepancies between direct and indirect quantification methods for isocyanates?

Methodological Answer: Discrepancies often arise from matrix interference or incomplete derivatization. Mitigation strategies include:

- Cross-Validation : Compare results from GC (indirect) and HPLC (direct) for the same sample batch.

- Error Source Analysis :

Q. How can researchers validate new detection methods for this compound in regulatory contexts?

Methodological Answer: Follow ISO 10283:2007 and GB/T 18446-2009 frameworks:

- Method Comparison : Validate against established GC-FID protocols for detection limits (e.g., 0.02 µg) and linearity (R² > 0.995) .

- Uncertainty Analysis : Include parameters like column bleed (GC) or mobile phase variability (HPLC) in error calculations .

- Regulatory Alignment : Ensure compliance with occupational exposure limits (e.g., 0.02 mg/m³) through method sensitivity testing .

Q. What synthetic routes are available for preparing silylated urea derivatives from this compound?

Methodological Answer: React with aminosilanes (e.g., H₂N-SiR₃) under anhydrous conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.